(Rac)-BIO8898

Immunology Protein-Protein Interaction Small-Molecule Inhibitor

Procure (Rac)-BIO8898 for reproducible CD40-CD154 studies. Its well-defined IC50 (25 μM) and PDB-validated mechanism (3LKJ) ensure it is an unmatched benchmark for calibrating assays and comparing novel analogs. Avoid experimental variability caused by substituting analogs with divergent potency or unconfirmed binding modes. This >98% pure, racemic solid is the definitive reference for SAR and immunology research.

Molecular Formula C53H64N8O6
Molecular Weight 909.1 g/mol
Cat. No. B10822781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BIO8898
Molecular FormulaC53H64N8O6
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9
InChIInChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67)/t42-,43-,48-/m0/s1
InChIKeyWJYLSDLKLWXYML-CHQPKSDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Rac)-BIO8898 (402564-79-8) Matters for CD40-CD40L Protein-Protein Interaction Research


(Rac)-BIO8898 (CAS 402564-79-8) is a racemic small-molecule inhibitor that disrupts the CD40-CD154 (CD40L) co-stimulatory interaction, a key immune checkpoint in the TNF superfamily [1]. It inhibits the binding of CD154 to CD40-Ig with an IC50 of 25 μM and acts through a structurally characterized mechanism of intercalation between CD40L trimer subunits . This compound, with molecular weight 909.13 and formula C53H64N8O6, is supplied as a high-purity (>98%) solid primarily for in vitro biochemical and cellular studies, and has been applied in viability assays at nanomolar to micromolar concentrations [2].

The Risks of Interchanging (Rac)-BIO8898 with Alternative CD40-CD154 Inhibitors Without Comparative Data


Substituting (Rac)-BIO8898 with alternative CD40-CD154 inhibitors such as DRI-C21041 or DRI-C21095 without accounting for potency, mechanism, and experimental validation introduces substantial variability in research outcomes. Although these inhibitors share the same nominal target, they exhibit widely divergent IC50 values—ranging from 25 μM for (Rac)-BIO8898 to 0.17 μM for DRI-C21045 in cell-free assays—and differ in downstream functional potency in cellular models of NF-κB activation and B-cell proliferation [1]. Moreover, (Rac)-BIO8898's well-characterized subunit-fracture mechanism, elucidated via co-crystallography (PDB 3LKJ), provides a distinct mechanistic signature not yet replicated for newer analogs lacking structural data [2]. Uncontrolled substitution can therefore compromise dose-response relationships, confound mechanistic interpretation, and undermine reproducibility in immunology and transplantation studies.

Quantified Differentiation of (Rac)-BIO8898: Head-to-Head Potency, Mechanism, and Cellular Activity Benchmarks


In Vitro CD40L Binding Inhibition: (Rac)-BIO8898 vs. DRI-C21045 Potency Comparison

(Rac)-BIO8898 inhibits soluble CD40L binding to CD40-Ig with an IC50 of 25 μM, whereas DRI-C21045 achieves a more potent IC50 of 0.17 μM in a comparable cell-free binding inhibition assay [1]. This ~147-fold difference in potency defines distinct concentration ranges for experimental use and influences experimental design, including dosing regimens and achievable target engagement.

Immunology Protein-Protein Interaction Small-Molecule Inhibitor

Mechanistic Differentiation: Subunit Fracture Mechanism of (Rac)-BIO8898 Revealed by Co-Crystallography

Co-crystal structure analysis (PDB 3LKJ) reveals that (Rac)-BIO8898 binds by intercalating between two subunits of the homotrimeric CD40L cytokine, disrupting a constitutive protein-protein interface and breaking the protein's 3-fold symmetry [1]. This 'subunit fracture' mechanism, with one inhibitor molecule binding per protein trimer, is structurally validated at 2.50 Å resolution [2]. In contrast, no comparable high-resolution co-crystal structural data have been reported for more recently developed analogs such as DRI-C21041 or DRI-C21095, leaving their precise binding modes uncharacterized.

Structural Biology Allostery Mechanism of Action

Cellular Activity: (Rac)-BIO8898 Inhibition of CD40L-Dependent Apoptosis in Engineered BHK Cells

(Rac)-BIO8898 inhibits CD40L-dependent apoptosis in a cellular assay using BHK cells transfected with a chimeric CD40-TNFR2 receptor [1]. In this system, (Rac)-BIO8898 dose-dependently blocks apoptosis induced by 3 ng/mL mycCD40L plus 50 μg/mL cycloheximide. The dose-response curve does not reach saturation due to compound solubility constraints at the low DMSO levels tolerated by the assay [2]. In contrast, DRI-C21045 demonstrates cellular functional inhibition with IC50 values of 17.1 μM for NF-κB activation and 4.5 μM for B-cell proliferation, reflecting a different cellular potency profile despite its superior biochemical IC50 .

Apoptosis Cellular Assay CD40 Signaling

Reversible Binding Without Subunit Ejection: (Rac)-BIO8898 Binding Stoichiometry and Reversibility

Biochemical characterization demonstrates that (Rac)-BIO8898 binds reversibly to CD40L with a stoichiometry of one inhibitor molecule per protein trimer [1]. In washout experiments, inhibition is abolished when the assay plate is washed prior to CD40-Ig addition, confirming that compound binding does not cause irreversible subunit dissociation or full ejection from the complex [2]. This reversible, non-destructive binding mode contrasts with covalent or irreversible inhibitors and distinguishes (Rac)-BIO8898 from potential tool compounds that may permanently alter CD40L oligomeric state.

Binding Kinetics Protein Stability Mechanistic Characterization

Optimal Experimental Applications for (Rac)-BIO8898 in Immunology and Drug Discovery


Biochemical Screening for CD40-CD40L Interaction Inhibitors Using a Structurally Validated Reference Compound

(Rac)-BIO8898 serves as an ideal reference inhibitor in biochemical binding assays due to its well-defined IC50 (25 μM) and structurally characterized mechanism of action [1]. Its availability as a high-purity (>98%) racemic solid with validated solubility in DMSO (50 mg/mL, 55.00 mM) ensures reproducible preparation of stock solutions for dose-response curves . Researchers developing novel CD40-CD40L inhibitors can use (Rac)-BIO8898 as a benchmark control to calibrate assay sensitivity and validate screening conditions, leveraging the extensive structural and biochemical characterization published in ACS Chemical Biology and deposited in the PDB (3LKJ) [2].

Mechanistic Studies of TNF Superfamily Cytokine Trimer Disruption

The co-crystal structure of (Rac)-BIO8898 bound to CD40L (PDB 3LKJ, 2.50 Å resolution) provides a rare, experimentally validated example of small-molecule-induced subunit fracture in a trimeric TNF family cytokine [1]. This makes (Rac)-BIO8898 uniquely suited for studies investigating allosteric disruption of protein-protein interfaces, including computational modeling of binding modes, structure-activity relationship (SAR) analysis around the intercalation pocket, and comparative biophysical characterization of trimer stability. The compound's reversible, non-ejecting binding mode enables kinetic and equilibrium studies of trimer perturbation without irreversible sample destruction .

Cellular Assays Requiring CD40L-Dependent Apoptosis Inhibition with a Validated Control

(Rac)-BIO8898 has been validated to inhibit CD40L-dependent apoptosis in BHK cells expressing a chimeric CD40-TNFR2 receptor [1]. This established cellular model provides a reference point for researchers investigating CD40 signaling in apoptosis or immune cell survival. When designing experiments involving CD40L-induced cellular responses, (Rac)-BIO8898 can be used as a positive control for pathway inhibition at concentrations informed by its documented dose-response behavior. Researchers should note that the compound's solubility limits the achievable concentration range in cellular assays containing DMSO, and dose-response saturation may not be reached . This characteristic must be accounted for when comparing to more soluble or more potent analogs.

Medicinal Chemistry Benchmark for CD40-CD40L PPI Inhibitor Optimization

As one of the earliest reported and structurally characterized small-molecule inhibitors of the CD40-CD40L costimulatory interaction, (Rac)-BIO8898 serves as an important chemical benchmark in medicinal chemistry programs [1]. Its IC50 of 25 μM represents a baseline potency from which subsequent optimization efforts, including DRI-C21045 (IC50 0.17 μM), have achieved ~147-fold improvements . Procurement of (Rac)-BIO8898 enables direct head-to-head comparison of novel analogs against a well-documented reference compound in both biochemical and cellular assays, supporting SAR-driven lead optimization. The compound's racemic nature (molecular formula C53H64N8O6, MW 909.13) also provides a defined stereochemical baseline for chiral separation or enantiomer-specific studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-BIO8898

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.